D-Lyxose-1,2-13C2
Description
Foundational Principles of Stable Isotope Tracing in Biochemical Systems
Stable isotope tracing is a powerful technique used to investigate the pathways and dynamics of biochemical reactions within living systems. nih.gov It involves the introduction of molecules into a system where one or more atoms have been replaced with a stable (non-radioactive) isotope, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H). nih.govwikipedia.org These isotopically labeled molecules act as tracers, and their journey through metabolic networks can be monitored without perturbing the system's natural state, as the chemical properties of the labeled molecule are nearly identical to its unlabeled counterpart. wikipedia.orgnih.gov
The core principle lies in the mass difference between isotopes. nih.gov This mass difference allows analytical instruments like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to distinguish between the labeled tracer and the naturally abundant, unlabeled molecules (tracees). wikipedia.orgfrontiersin.org By feeding cells or organisms a ¹³C-labeled substrate, researchers can track the incorporation of the ¹³C atoms into downstream metabolites. creative-proteomics.com This provides detailed information on metabolic fluxes, which are the rates of reactions in a metabolic network. nih.govnumberanalytics.com
This methodology, often referred to as ¹³C-Metabolic Flux Analysis (¹³C-MFA), has become a standard and powerful tool for quantifying cellular physiology. nih.govmdpi.com It provides dynamic information about the flow of matter in biological systems, which cannot be obtained from other 'omics' techniques like genomics or proteomics that provide static snapshots. nih.gov By analyzing the mass isotopologue distribution (MID)—the relative abundance of molecules with different numbers of heavy isotopes—researchers can deduce the activity of various metabolic pathways, identify novel pathways, and understand how metabolism is reprogrammed in different states, such as disease. frontiersin.orgresearchgate.net
The Role of Pentose (B10789219) Sugars in Central Metabolism and D-Lyxose Specificity
Pentose sugars, which are five-carbon monosaccharides, play a critical role in central metabolism. libretexts.org They are primarily metabolized through the Pentose Phosphate (B84403) Pathway (PPP), an essential metabolic route that operates alongside glycolysis. libretexts.orgmhmedical.com The PPP has two main functions: to produce NADPH, which provides the reducing power for anabolic reactions like fatty acid and steroid synthesis, and to generate pentose phosphates, most notably ribose-5-phosphate (B1218738) (R5P). mhmedical.comcreative-proteomics.com R5P is the precursor for the synthesis of nucleotides (ATP, GTP) and nucleic acids (RNA and DNA). nih.gov Thus, the PPP is fundamental for cell growth, proliferation, and maintaining antioxidant defenses. nih.gov
D-Lyxose is a rare aldopentose sugar that can be metabolized by certain microorganisms. nih.gov Its entry into central metabolism is primarily facilitated by the enzyme D-lyxose isomerase (D-LI), which catalyzes the reversible isomerization of D-lyxose into D-xylulose. researchgate.netontosight.ainih.gov D-xylulose can then be phosphorylated to D-xylulose-5-phosphate, a key intermediate of the non-oxidative branch of the PPP. Through this conversion, the carbon skeleton of D-lyxose enters the central metabolic network and can be rearranged into other essential intermediates, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, which can then enter glycolysis. libretexts.orgnih.gov
The specificity of the enzymes involved is crucial. While some D-lyxose isomerases exhibit broad substrate specificity, acting on other sugars like D-mannose, others are highly specific to D-lyxose. nih.govfrontiersin.org For instance, a novel D-lyxose isomerase from the archaeon Thermofilum sp. (TsLI) shows significantly higher activity with D-lyxose compared to other aldoses. frontiersin.org This specificity is critical for studies aiming to trace the unique metabolic fate of D-lyxose without confounding effects from the metabolism of other sugars.
Table 1: Substrate Specificity of D-Lyxose Isomerase from Thermofilum sp. (TsLI)
| Substrate | Relative Activity (%) |
|---|---|
| D-lyxose | 100 |
| D-mannose | <2 |
| D-talose | <2 |
| D-xylose | <2 |
| L-ribose | <2 |
Data sourced from research on a novel D-lyxose isomerase from a hyperthermophilic archaeon, demonstrating high specificity for D-lyxose. frontiersin.org
Strategic Rationale for D-Lyxose-1,2-13C2 as a Mechanistic Probe in Metabolic Pathways
The strategic selection of an isotopic tracer is paramount for elucidating specific metabolic questions. Using a specifically labeled compound like D-Lyxose-1,2-¹³C₂ offers distinct advantages over uniformly labeled tracers for probing reaction mechanisms. nih.gov The rationale for labeling the C1 and C2 positions stems from the key enzymatic reactions that D-lyxose and its downstream products undergo, particularly within the non-oxidative PPP.
The use of doubly labeled tracers, such as D-Glucose-1,2-¹³C₂, has proven effective in distinguishing the activity of specific pathways. mdpi.com For example, in the PPP, the enzymes transketolase and transaldolase catalyze the transfer of two- and three-carbon units, respectively. mhmedical.com When D-Lyxose-1,2-¹³C₂ is isomerized to D-Xylulose-1,2-¹³C₂, the labeled C1 and C2 atoms become part of D-xylulose-5-phosphate. Transketolase then cleaves the bond between C2 and C3, transferring a two-carbon fragment (containing the labeled C1 and C2) to an acceptor molecule like ribose-5-phosphate or erythrose-4-phosphate. libretexts.org
By tracking the fate of this intact ¹³C₂ unit, researchers can:
Quantify Transketolase Activity: The appearance of the ¹³C₂ label in products of transketolase reactions, such as sedoheptulose-7-phosphate or fructose-6-phosphate, provides a direct measure of the flux through this enzyme.
Distinguish Metabolic Routes: The specific labeling pattern helps differentiate the non-oxidative PPP from other pathways. For instance, the scrambling of the ¹³C₂ label would indicate the activity of other pathways like glycolysis, where the six-carbon fructose-1,6-bisphosphate is cleaved into two three-carbon units. tandfonline.com
Elucidate Reaction Mechanisms: The precise location of the labels in the resulting metabolites can confirm or disprove proposed enzymatic mechanisms, similar to how variously labeled glucose has been used to study Maillard reactions and glycan dissociations. acs.orgacs.org
The use of D-Lyxose-1,2-¹³C₂ thus allows for a targeted investigation, providing high-resolution data on the flow of specific carbon atoms through a complex network, a task that would be more challenging with uniformly labeled substrates. tandfonline.com
Table 2: Conceptual Tracing of this compound Through the Pentose Phosphate Pathway
| Metabolite | Expected Labeling Pattern from this compound | Pathway Step |
|---|---|---|
| D-Lyxose-1,2-13C2 | 13C at C1, C2 | Initial Substrate |
| D-Xylulose-1,2-13C2 | 13C at C1, C2 | Isomerization |
| D-Xylulose-5-Phosphate-1,2-13C2 | 13C at C1, C2 | Phosphorylation |
| Glyceraldehyde-3-Phosphate | Unlabeled | Transketolase (C3-C5 fragment) |
| Sedoheptulose-7-Phosphate-1,2-13C2 | 13C at C1, C2 | Transketolase (C1-C2 fragment transferred) |
This table illustrates the hypothetical fate of the ¹³C₂ label from D-Lyxose-1,2-¹³C₂ as it is processed by the enzyme transketolase in the PPP.
Properties
Molecular Formula |
C₃¹³C₂H₁₀O₅ |
|---|---|
Molecular Weight |
152.12 |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Enrichment Methodologies for D Lyxose 1,2 13c2
Chemical Synthesis Approaches for Regiospecific ¹³C-Labeling of D-Lyxose-1,2-13C2
Chemical synthesis provides versatile and robust methods for introducing isotopic labels into specific positions of a target molecule. These approaches are fundamental to creating complex labeled compounds not readily accessible through biological means.
The construction of a complex molecule like this compound can be approached through two primary strategies: linear and convergent synthesis.
The table below compares these two strategies in the context of synthesizing this compound.
| Feature | Linear Synthesis | Convergent Synthesis |
| Approach | Reactants are added sequentially in a single pathway. researchgate.net | Key fragments are synthesized independently and then combined. researchgate.net |
| Overall Yield | Tends to be lower, especially in multi-step syntheses. researchgate.net | Generally higher, leading to more efficient use of materials. researchgate.netresearchgate.net |
| Efficiency | Less efficient and more time-consuming for complex targets. researchgate.net | More efficient, particularly for complex molecules. researchgate.net |
| Application to ¹³C-Labeling | The expensive ¹³C label is introduced early and carried through many steps, risking loss. | The labeled fragment can be synthesized separately and introduced near the end of the synthesis, protecting the valuable isotope. |
Interactive Data Table: Comparison of Synthesis Strategies.
The specific placement of ¹³C atoms at the C1 and C2 positions of D-lyxose necessitates the use of specifically labeled starting materials or reagents. Several established methods in carbohydrate chemistry can be adapted for this purpose.
One prominent strategy involves starting with a commercially available, doubly labeled hexose (B10828440), such as D-Glucose-1,2-¹³C₂ . This precursor can then be chemically modified to yield the desired pentose (B10789219). A potential pathway involves the oxidative degradation of the glucose backbone. For instance, controlled oxidation and subsequent cleavage of the C1-C2 bond can lead to shorter-chain sugars, a process that can be manipulated to produce the desired labeled pentose skeleton.
Another powerful technique is the cyanohydrin synthesis . This method allows for the extension of a carbohydrate chain by one carbon. To synthesize D-Lyxose-1,2-¹³C₂, one could start with a D-arabinose molecule already labeled with ¹³C at the C1 position. Reaction with potassium cyanide labeled with carbon-13 (K¹³CN) would introduce a new ¹³C-labeled nitrile group, which becomes the C1 of the resulting hexose nitrile. researchgate.net Subsequent hydrolysis and reduction would yield a mixture of C2 epimers (gluconic and mannonic acids), now labeled at C1 and C2. Further chemical steps would be required to isolate the desired configuration and shorten the chain to a lyxose structure.
The table below summarizes potential labeled precursors and the chemical methods for their incorporation.
| Labeled Precursor | Incorporation Method | Description |
| D-Glucose-1,2-¹³C₂ | Oxidative Degradation | The six-carbon sugar is selectively cleaved to form a five-carbon pentose, preserving the C1-C2 labeled bond which becomes the C1-C2 bond of the resulting D-lyxose. |
| [¹³C₂]Acetate | De novo Synthesis | Labeled acetate (B1210297) can be used as a fundamental building block to construct the carbohydrate backbone from non-carbohydrate precursors through a series of stereocontrolled aldol (B89426) reactions and other C-C bond-forming steps. acs.org |
| K¹³CN + [1-¹³C]D-Arabinose | Cyanohydrin Synthesis | A ¹³C-labeled cyanide ion attacks the ¹³C-labeled aldehyde of the starting pentose, creating a new C-C bond and resulting in a C1, C2-labeled six-carbon intermediate that can be further processed. researchgate.net |
Interactive Data Table: ¹³C-Labeled Precursors and Incorporation Methods.
Achieving the correct stereochemistry of D-lyxose, where the hydroxyl groups at C2, C3, and C4 have a specific spatial arrangement (left, right, right in a Fischer projection), is a critical challenge. D-Lyxose is the C2 epimer of D-xylose. Therefore, a common and effective strategy is the epimerization of the more readily available D-xylose.
This transformation can be achieved chemically by protecting all hydroxyl groups except the one at C2, followed by an oxidation-reduction sequence or an Sₙ2 reaction to invert the stereocenter. Such multi-step procedures require careful selection of protecting groups to ensure regioselectivity.
Alternatively, de novo syntheses from acyclic, non-carbohydrate precursors can provide access to D-lyxose. nih.gov These routes build the carbon skeleton from scratch and utilize stereoselective reactions, such as asymmetric epoxidation or dihydroxylation, to set the required stereocenters with high precision. unl.pt This "acyclic stereoselective" approach offers flexibility but is often complex and lengthy. unl.pt
Introduction of 13C-Labeled Precursors at C1 and C2 Positions
Enzymatic and Chemoenzymatic Synthetic Routes to this compound
To overcome some of the limitations of purely chemical synthesis, such as harsh reaction conditions and the need for extensive protecting group chemistry, enzymatic and chemoenzymatic methods have emerged as powerful alternatives. researchgate.net These approaches leverage the high selectivity and efficiency of biocatalysts.
Enzymes can be used to perform key transformations with exceptional regio- and stereoselectivity. For the synthesis of D-Lyxose, a particularly relevant biocatalytic reaction is the epimerization of D-Xylose at the C2 position. Several enzymes are known to catalyze this reaction, including:
Xylose Isomerase (XI): While primarily used for isomerizing D-xylose to D-xylulose, some xylose isomerases also exhibit a secondary activity of epimerizing D-xylose to D-lyxose. nih.gov
Cellobiose (B7769950) 2-epimerase: This class of enzymes can catalyze the epimerization of various aldoses at the C2 position. A cellobiose 2-epimerase from Caldicellulosiruptor saccharolyticus has been shown to convert D-xylose into D-lyxose. nih.gov
D-Lyxose Isomerase (LI): Enzymes specifically designated as D-lyxose isomerases catalyze the reversible isomerization of D-lyxose to D-xylulose and can be used to produce D-lyxose from D-xylulose. silantes.com
A chemoenzymatic strategy for D-Lyxose-1,2-¹³C₂ could involve the chemical synthesis of D-Xylose-1,2-¹³C₂ from a suitable precursor, followed by a highly specific enzymatic epimerization to yield the final product. This combines the versatility of chemical synthesis for isotope incorporation with the precision of biocatalysis for stereochemical control, often resulting in higher yields and purity. researchgate.netunl.pt
The scalable production of D-Lyxose-1,2-¹³C₂ faces several significant hurdles.
Cost of Precursors: The primary challenge is the high cost of starting materials enriched with stable isotopes, such as ¹³C-labeled glucose or potassium cyanide. ethz.ch This makes efficiency and high yields paramount in any synthetic strategy.
Enzyme Stability and Activity: When using biocatalysts, enzyme stability under operational conditions (temperature, pH) and potential substrate or product inhibition can limit the process's efficiency and scalability. researchgate.net
Reaction Complexity and Purification: Both chemical and enzymatic routes can produce by-products or epimeric mixtures, necessitating complex and costly chromatographic purification steps to isolate the desired high-purity product. silantes.com
Low Natural Abundance: Rare sugars like D-lyxose are not abundant in nature, meaning their production relies entirely on synthetic methods rather than extraction. researchgate.net
Advances aimed at overcoming these challenges include the development of more robust and efficient enzymes through protein engineering, the design of integrated multi-enzyme cascade reactions to minimize intermediate purification steps, and the optimization of fermentation processes to produce labeled compounds from basic labeled nutrients like [¹³C₆]glucose in engineered microorganisms. ethz.ch Furthermore, continuous processing technologies, such as those using immobilized enzymes in flow reactors, are being explored to improve productivity and reduce costs for industrial-scale biocatalytic synthesis.
Biocatalytic Transformations for Efficient 13C Incorporation
Spectroscopic Verification of ¹³C-Labeling Pattern and Enantiomeric Purity for Research Applications
The verification of the specific isotopic labeling pattern and the enantiomeric purity of D-Lyxose-1,2-¹³C₂ is critical for its application in research, particularly in metabolic tracer studies and structural biology. Advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are employed to confirm the precise location of the ¹³C isotopes and to ensure the compound is free from its L-enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguously determining the site of isotopic labeling in molecules like D-Lyxose-1,2-¹³C₂. acs.org The presence of adjacent ¹³C nuclei at the C-1 and C-2 positions gives rise to characteristic signals and coupling patterns that are absent in the unlabeled compound or in compounds with different labeling patterns.
A comprehensive approach to verify the ¹³C labeling involves several NMR experiments:
¹³C NMR: In a one-dimensional ¹³C NMR spectrum, the signals for C-1 and C-2 will appear as doublets due to one-bond ¹³C-¹³C coupling (JC1-C2). The chemical shifts are characteristic of the carbon's local chemical environment, and the presence of this specific coupling confirms the C1-C2 linkage of the labels. The remaining carbons (C-3, C-4, C-5) will appear as singlets, assuming natural abundance of ¹³C at these positions.
Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional experiment correlates the chemical shifts of protons directly attached to carbon atoms. nih.govdiva-portal.org For D-Lyxose-1,2-¹³C₂, it would be used to assign the ¹H signals corresponding to H-1 and H-2, which are attached to the labeled carbons.
Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY): Homonuclear correlation experiments like (H)CC-CT-COSY and (H)CC-TOCSY are essential for tracing the carbon skeleton. diva-portal.org Starting from the well-defined anomeric carbon signal (C-1), these experiments allow for the assignment of the entire carbon spin system by observing correlations between adjacent ¹³C nuclei. nih.govdiva-portal.org The direct observation of a cross-peak between the C-1 and C-2 signals in a ¹³C-¹³C COSY spectrum provides definitive proof of the labeling pattern.
Heteronuclear Multiple-Bond Correlation (HMBC): This experiment can further confirm assignments by showing correlations between protons and carbons that are two or three bonds apart.
The analysis of these spectra allows for the complete assignment of ¹H and ¹³C chemical shifts and the confirmation that the isotopic enrichment is located exclusively at the C-1 and C-2 positions. nih.govdiva-portal.org
Interactive Table 1: Expected NMR Signatures for D-Lyxose-1,2-¹³C₂ Verification Note: Chemical shifts (δ) are approximate and can vary based on solvent and temperature. Coupling constants (J) are characteristic of the interaction.
| Nucleus | Experiment | Expected Observation | Purpose |
| ¹³C | 1D ¹³C NMR | Doublet for C-1, Doublet for C-2, Singlets for C-3, C-4, C-5 | Confirms ¹³C-¹³C coupling at C1-C2 |
| ¹H, ¹³C | 2D HSQC | Cross-peaks for H-1/C-1 and H-2/C-2 | Assigns protons to the labeled carbons |
| ¹³C, ¹³C | 2D ¹³C-¹³C COSY | Direct cross-peak between C-1 and C-2 signals | Definitive proof of C1-C2 labeling |
Mass Spectrometry (MS)
HRMS is particularly valuable for quantifying the percentage of isotopic enrichment by comparing the ion intensities of the labeled (M+2) and unlabeled (M) species. nih.govresearchgate.net This ensures that the compound meets the required enrichment level for its intended research application.
Verification of Enantiomeric Purity
Ensuring the enantiomeric purity of D-Lyxose is crucial, as the presence of its mirror image, L-Lyxose, could confound experimental results. The D- and L- notations refer to the absolute configuration of the sugar. masterorganicchemistry.com The enantiomeric purity is typically assessed using chromatographic methods.
One common technique involves the derivatization of the sugar with a chiral derivatizing agent to form a pair of diastereomers. thieme-connect.de These diastereomers have different physical properties and can be separated and quantified using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). thieme-connect.de For example, reacting the D-Lyxose sample with a chiral agent like (R)- or (S)-1-phenylethyl isothiocyanate would produce two different diastereomeric thiourea (B124793) derivatives if both D- and L-Lyxose were present. The relative peak areas in the resulting chromatogram would then be used to calculate the enantiomeric excess (e.e.).
Applications of D Lyxose 1,2 13c2 in Investigating Carbohydrate Metabolic Flux
Elucidation of Pentose (B10789219) Phosphate (B84403) Pathway Dynamics Using ¹³C-Tracer Analysis with D-Lyxose-1,2-¹³C₂
D-Lyxose can be metabolized by first being isomerized to D-xylulose. researchgate.net D-xylulose is then phosphorylated to D-xylulose-5-phosphate, a key intermediate of the pentose phosphate pathway (PPP). The use of D-Lyxose-1,2-¹³C₂ provides a unique tool to probe the activities of the non-oxidative branch of the PPP, specifically the reactions catalyzed by transketolase and transaldolase.
The core of the non-oxidative PPP consists of a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase. D-Lyxose-1,2-¹³C₂, after its conversion to D-xylulose-5-phosphate-1,2-¹³C₂, enters these reactions, and the distribution of the ¹³C label in the resulting sugar phosphates can be used to quantify the relative fluxes through these enzymes.
When D-xylulose-5-phosphate-1,2-¹³C₂ reacts with ribose-5-phosphate (B1218738) in a reaction catalyzed by transketolase , it yields glyceraldehyde-3-phosphate (GAP) and sedoheptulose-7-phosphate. The labeling pattern of these products is indicative of the transketolase activity. Specifically, the two-carbon fragment transferred from D-xylulose-5-phosphate-1,2-¹³C₂ will result in the formation of sedoheptulose-7-phosphate labeled at carbons 1 and 2.
Transaldolase then catalyzes the transfer of a three-carbon dihydroxyacetone unit from sedoheptulose-7-phosphate to GAP, forming fructose-6-phosphate (B1210287) and erythrose-4-phosphate. The labeling pattern of fructose-6-phosphate will reflect the activity of both transketolase and transaldolase. By analyzing the mass isotopomer distribution of these intermediates using techniques like mass spectrometry, researchers can model and quantify the fluxes through these key enzymes.
Table 1: Expected Labeling Patterns from D-Lyxose-1,2-¹³C₂ Metabolism in the Non-Oxidative PPP
| Precursor/Metabolite | Enzyme | Product(s) | Expected ¹³C Labeling Pattern |
| D-Lyxose-1,2-¹³C₂ | D-Lyxose Isomerase | D-Xylulose-1,2-¹³C₂ | Labeled at C1, C2 |
| D-Xylulose-1,2-¹³C₂ | Xylulokinase | D-Xylulose-5-P-1,2-¹³C₂ | Labeled at C1, C2 |
| D-Xylulose-5-P-1,2-¹³C₂ + Ribose-5-P | Transketolase | Sedoheptulose-7-P + GAP | Sedoheptulose-7-P labeled at C1, C2 |
| Sedoheptulose-7-P-1,2-¹³C₂ + GAP | Transaldolase | Fructose-6-P + Erythrose-4-P | Fructose-6-P labeled at C1, C2 |
This table presents hypothetical labeling patterns based on known biochemical pathways. The actual distribution may vary depending on the organism and experimental conditions.
The use of D-Lyxose-1,2-¹³C₂ is particularly advantageous for studying the non-oxidative PPP because it directly introduces a labeled five-carbon sugar into this branch of metabolism. This allows for a more focused analysis of the reversible reactions of the non-oxidative PPP, independent of the oxidative branch.
Quantifying Transketolase and Transaldolase Fluxes in in vitro and ex vivo Systems
Differentiating Metabolic Compartmentation and Cross-Talk with D-Lyxose-1,2-¹³C₂ Tracers
In eukaryotic cells, metabolic pathways are often compartmentalized within different organelles, such as the cytosol and mitochondria. D-Lyxose-1,2-¹³C₂ can be used to study the cross-talk between these compartments.
For example, the PPP is primarily a cytosolic pathway. By introducing D-Lyxose-1,2-¹³C₂ into the cytosol, researchers can follow the fate of the labeled carbons. If labeled intermediates of the tricarboxylic acid (TCA) cycle, which operates in the mitochondria, are detected, it would indicate the transport of PPP-derived metabolites into the mitochondria. The specific labeling patterns of the TCA cycle intermediates can then be used to infer the nature of the transported molecules and the extent of the metabolic cross-talk between the cytosol and mitochondria. Such studies are crucial for understanding the integrated metabolic network of the cell. mdpi.com
Advanced Spectroscopic and Mass Spectrometric Techniques for D Lyxose 1,2 13c2 Derived Metabolite Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Scrambling and Positional Enrichment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for analyzing the metabolic fate of isotope-labeled compounds like D-Lyxose-1,2-13C2. nih.govresearchgate.netspringernature.com It allows for the precise determination of the positions of ¹³C atoms within metabolites, revealing information about carbon scrambling and the positional enrichment of isotopes. researchgate.net This capability is crucial for understanding the activities of different metabolic pathways. springernature.com
The primary advantage of NMR in this context is its ability to perform isotope-selective editing of complex mixtures and provide detailed positional isotopomer analysis. nih.gov This means that even in a complex biological sample, the signals from ¹³C-labeled metabolites can be specifically detected and analyzed. nih.govspringernature.com
13C-13C COSY and HSQC for Structural Assignments and Flux Quantification of D-Lyxose-Derived Metabolites
Two-dimensional (2D) NMR experiments are particularly powerful for analyzing the metabolites of this compound.
¹³C-¹³C Correlated Spectroscopy (COSY): This experiment identifies carbon atoms that are directly bonded to each other. In the context of this compound metabolism, a ¹³C-¹³C COSY spectrum of a metabolite extract would show cross-peaks between adjacent ¹³C nuclei that originated from the labeled lyxose. physiology.org For instance, if a metabolite is synthesized in a way that preserves the C1-C2 bond of the original lyxose molecule, a correlation peak will appear in the COSY spectrum, confirming the metabolic linkage and providing structural information. physiology.org
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. nih.govwellcomeopenresearch.org High-resolution HSQC spectra can reveal ¹³C-¹³C couplings, which appear as splittings in the carbon dimension. nih.gov This information is valuable for determining which carbon atoms in a metabolite are labeled and can be used to infer the presence of labels on non-protonated carbons like carbonyls. nih.gov By analyzing the patterns of these couplings, researchers can quantify the relative activities of different metabolic pathways. wellcomeopenresearch.org For example, the pattern of ¹³C labeling in metabolites like lactate (B86563) or amino acids can distinguish between metabolism through glycolysis versus the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govnih.gov
The combination of these techniques allows for unambiguous structural assignment of labeled metabolites and provides quantitative data for metabolic flux analysis. nih.govnih.gov
Quantitative ¹³C NMR for Metabolic Flux Analysis
Quantitative ¹³C NMR involves the direct measurement of the signal intensities of ¹³C-labeled metabolites to determine their concentrations and isotopic enrichment. researchgate.net This method is highly accurate for quantifying metabolic fluxes without the need for external standards. nih.gov By introducing a ¹³C-enriched precursor like this compound, the positional enrichment of ¹³C in various metabolic products can be measured. researchgate.net
This data is then fitted to a mathematical model of the metabolic network to estimate the rates (fluxes) of the biochemical reactions. researchgate.net This approach, often referred to as ¹³C Metabolic Flux Analysis (¹³C-MFA), provides a detailed picture of cellular metabolism. rsc.orgfrontiersin.org The choice of the labeled precursor is critical; for instance, [1,2-¹³C₂]glucose has been shown to be optimal for precisely estimating fluxes in glycolysis and the pentose phosphate pathway. nih.gov
Isotope-Edited NMR for Complex Mixture Analysis
Biological samples, such as cell extracts or biofluids, are inherently complex mixtures. Isotope-edited NMR techniques are employed to simplify the spectra of these mixtures by selectively detecting only the molecules that contain the ¹³C isotope. nih.govresearchgate.netosti.gov This is achieved through various pulse sequences that filter out the signals from unlabeled molecules.
One such technique is the isotope-edited HSQC experiment, which provides a "cleaner" spectrum showing only the proton-carbon correlations from the labeled metabolites. nih.gov This significantly reduces spectral overlap and facilitates the identification and quantification of low-concentration metabolites derived from the this compound tracer. researchgate.net The HCCH-TOCSY experiment is another valuable tool that selects for isotopomers containing at least two adjacent ¹³C atoms, further simplifying the analysis of complex mixtures. nih.gov
Isotope Ratio Mass Spectrometry and High-Resolution Mass Spectrometry for this compound Metabolomics
Mass spectrometry (MS) is another powerful technology for metabolomics and is often used in conjunction with NMR. researchgate.net It offers high sensitivity and the ability to measure a large number of metabolites simultaneously. nih.gov When combined with isotope labeling, MS can provide detailed information about the incorporation of isotopes into metabolites. sci-hub.seembopress.org
Targeted and Untargeted Approaches for Isotope Tracing (e.g., SIRM)
Metabolomics studies using this compound can be performed using either targeted or untargeted MS approaches. sci-hub.se
Targeted Analysis: This approach focuses on a predefined list of metabolites. sci-hub.se Techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) are used to quantify specific isotopologues (molecules that differ only in their isotopic composition) of the target metabolites. sci-hub.se Stable Isotope-Resolved Metabolomics (SIRM) is a powerful targeted approach that uses ¹³C-labeled precursors to trace metabolic pathways and has been successfully used to study cancer metabolism. nih.gov
Untargeted Analysis: This approach aims to measure as many metabolites as possible in a sample without pre-selection. sci-hub.se High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, are typically used to obtain accurate mass measurements of all detected ions. researchgate.netuni-regensburg.de The incorporation of ¹³C from this compound results in a mass shift for each labeled metabolite, allowing for the tracking of the label through the metabolic network. embopress.org
The data obtained from these analyses are often presented as Mass Isotopologue Distributions (MIDs), which show the fractional abundance of each isotopologue for a given metabolite. nih.gov
Fragmentation Pattern Analysis for Carbon Atom Fate Determination in D-Lyxose-Derived Molecules
Tandem mass spectrometry (MS/MS) is used to determine the specific location of ¹³C atoms within a metabolite. nih.gov In an MS/MS experiment, a specific isotopologue is selected and then fragmented. The masses of the resulting fragment ions provide information about the original positions of the ¹³C labels. nih.govacs.org
For example, by derivatizing glucose to methylglucosamine, the C1-C2 bond becomes a favored site for cleavage during MS/MS. This allows for the differentiation of glucose molecules labeled at the C1 versus the C2 position. nih.gov A similar approach can be applied to metabolites derived from this compound. By analyzing the fragmentation patterns of these metabolites, researchers can precisely trace the fate of the C1 and C2 carbons of lyxose as they are incorporated into various downstream molecules, providing invaluable insights into the intricacies of metabolic pathways. acs.org
Data Tables
Table 1: Key NMR Techniques for this compound Metabolite Analysis
| Technique | Information Provided | Application in this compound Analysis |
| ¹³C-¹³C COSY | Identifies adjacent ¹³C atoms. | Confirms metabolic pathways that preserve the C1-C2 bond of lyxose. physiology.org |
| HSQC | Correlates protons to their attached carbons; can reveal ¹³C-¹³C couplings. | Determines which carbon atoms are labeled and quantifies pathway fluxes. nih.govwellcomeopenresearch.org |
| Quantitative ¹³C NMR | Measures absolute concentrations and positional enrichment of ¹³C. | Enables metabolic flux analysis (¹³C-MFA) by fitting data to network models. researchgate.netrsc.org |
| Isotope-Edited NMR | Selectively detects ¹³C-labeled molecules in complex mixtures. | Simplifies spectra for easier identification and quantification of lyxose-derived metabolites. nih.govresearchgate.net |
Table 2: Key Mass Spectrometry Techniques for this compound Metabolite Analysis
| Technique | Information Provided | Application in this compound Analysis |
| Targeted MS (e.g., SIRM) | Quantifies specific, predefined isotopologues. | Traces the fate of this compound through specific, known metabolic pathways. nih.govsci-hub.se |
| Untargeted High-Resolution MS | Provides accurate mass measurements for a wide range of metabolites. | Identifies all metabolites that have incorporated ¹³C from the lyxose tracer. embopress.orguni-regensburg.de |
| Tandem MS (MS/MS) | Reveals the position of ¹³C labels through fragmentation analysis. | Determines the precise fate of the C1 and C2 carbons of lyxose in downstream metabolites. nih.govacs.org |
Chromatographic Separation Coupled with Isotopic Detection for Complex Biological Samples
The analysis of metabolites derived from D-Lyxose-1,2-¹³C₂ in complex biological matrices, such as cell extracts or biofluids, presents significant analytical challenges. These challenges include the high polarity of sugar phosphates, the presence of structural isomers with identical masses, and the need to differentiate the ¹³C-labeled metabolites from their naturally abundant, unlabeled counterparts. To overcome these obstacles, advanced analytical strategies that couple high-resolution chromatographic separation with sensitive isotopic detection by mass spectrometry are essential. These techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), enable researchers to trace the metabolic fate of the labeled lyxose molecule through intricate biochemical networks like the Pentose Phosphate Pathway (PPP).
The metabolic journey of D-Lyxose often begins with its isomerization to D-Xylulose. nih.govresearchgate.net Once phosphorylated by xylulokinase, the resulting D-Xylulose-5-phosphate, now carrying the ¹³C₂ label, enters the central carbon metabolism via the PPP. nih.govresearchgate.net This pathway is a hub of metabolic activity, sharing intermediates with glycolysis and being crucial for producing NADPH and precursors for nucleotide biosynthesis. creative-proteomics.comnih.gov Tracking the distribution of the ¹³C label from D-Lyxose-1,2-¹³C₂ into downstream metabolites such as ribose-5-phosphate (B1218738), sedoheptulose-7-phosphate, and glycolytic intermediates provides a quantitative measure of pathway activity and interconnectivity. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the analysis of highly polar and non-volatile sugar phosphates, LC-MS is the predominant technology. researchgate.net The separation of these analytes from the complex sample matrix is critical, especially for resolving isomeric compounds which cannot be distinguished by mass spectrometry alone. oup.com
Chromatographic Modes: Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating very polar compounds like sugar phosphates. Anion-exchange chromatography is another powerful technique used to separate these negatively charged molecules. nih.govspringernature.com The choice of column and mobile phase conditions, such as pH, is optimized to achieve the best possible separation of critical isomer pairs, for instance, D-Xylulose-5-phosphate and Ribulose-5-phosphate. researchgate.net
Isotopic Detection: Following chromatographic separation, the analytes are ionized, typically using electrospray ionization (ESI), and detected by a mass spectrometer. The use of D-Lyxose-1,2-¹³C₂ results in a mass shift of +2 Daltons (Da) in the labeled metabolites compared to their unlabeled (M+0) forms. High-resolution mass spectrometers can easily distinguish these mass isotopologues. Tandem mass spectrometry (MS/MS) is frequently employed in a targeted fashion using modes like Multiple Reaction Monitoring (MRM) to enhance sensitivity and specificity. creative-proteomics.comnih.gov In an MRM experiment, a specific precursor ion (the full metabolite) is selected and fragmented, and a specific product ion (a fragment) is monitored. This allows for precise quantification of the labeled species even at very low concentrations.
The table below provides an illustrative example of LC-MS/MS parameters that would be used to detect a key downstream metabolite of D-Lyxose-1,2-¹³C₂, D-Xylulose-5-phosphate-¹³C₂.
| Analyte | Isotopologue | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|---|
| D-Xylulose-5-Phosphate | M+0 (Unlabeled) | 229.01 | 96.96 | Negative |
| M+2 (from D-Lyxose-1,2-¹³C₂) | 231.01 | 96.96 | Negative |
Gas Chromatography-Mass Spectrometry (GC-MS)
An alternative and complementary approach is GC-MS. While sugars and their phosphates are not naturally volatile, chemical derivatization can be used to make them suitable for gas chromatography. capes.gov.br
Derivatization: A common procedure involves a two-step derivatization, such as methoximation followed by silylation (e.g., with MSTFA). mdpi.com This process replaces active hydrogens with less polar groups, reducing the boiling point of the analytes. Careful selection of the derivatization agent is crucial as it adds atoms to the molecule, which must be accounted for during isotopic analysis. capes.gov.br
Isotopic Detection: In GC-MS, electron ionization (EI) is often used, which creates extensive fragmentation of the analyte. nih.gov This fragmentation is highly reproducible and provides a characteristic "fingerprint" for each compound. By analyzing the mass spectra of the derivatized metabolites, researchers can identify which fragments retain the ¹³C₂ label, providing positional information about the carbon atoms within the molecule's backbone. capes.gov.brnih.gov
Data Analysis and Research Findings
The ultimate goal of using D-Lyxose-1,2-¹³C₂ is to quantify the flow of carbon through metabolic pathways. By measuring the relative abundances of all isotopologues (M+0, M+1, M+2, etc.) for each downstream metabolite, a mass isotopologue distribution (MID) is generated. This distribution provides a direct readout of the contribution of the labeled precursor to the synthesis of each metabolite.
The following interactive table illustrates how data on the fractional abundance of D-Xylulose-5-phosphate isotopologues might be presented after a tracer experiment in a biological system.
| Isotopologue | Description | Fractional Abundance (%) |
|---|---|---|
| M+0 | Unlabeled (from endogenous sources) | 45.5 |
| M+1 | Contains one ¹³C atom (natural abundance or metabolic scrambling) | 5.0 |
| M+2 | Contains two ¹³C atoms (derived from D-Lyxose-1,2-¹³C₂) | 49.5 |
This type of data allows researchers to calculate metabolic fluxes, revealing, for example, the rate of entry of lyxose-derived carbon into the PPP relative to other carbon sources like glucose. Such studies provide deep insights into cellular physiology, revealing how cells adapt their metabolic networks under different conditions. biorxiv.orgnih.gov
Research on Stereochemical Insights and Conformational Dynamics of D Lyxose 1,2 13c2
Determination of Anomeric and Ring Conformations in Solution using ¹³C NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying carbohydrate structures in solution. The introduction of ¹³C labels, particularly at adjacent positions as in D-Lyxose-1,2-13C2, significantly enhances the precision of these studies by allowing for the measurement of ¹³C-¹³C spin-coupling constants (J-couplings) in addition to more common ¹H-¹H and ¹³C-¹H couplings. researchgate.net
In aqueous solution, D-lyxose exists as an equilibrium mixture of different tautomers, primarily the α- and β-pyranose ring forms, with minor contributions from furanose and acyclic forms. acs.org The ¹³C labeling at C-1 and C-2 is instrumental in dissecting this complex equilibrium. The anomeric carbon (C-1) chemical shift is highly sensitive to the orientation of the anomeric hydroxyl group. Generally, the C-1 resonance of a β-anomer appears at a higher field (lower ppm) than that of the corresponding α-anomer. acs.org For aldopentoses, the aldehyde forms are typically well below 0.1%. acs.org
Studies on D-lyxose have shown that it adopts pyranose forms, with the β-anomer predominantly existing in the ⁴C₁ chair conformation. subr.edu The α-anomer is more flexible, showing an equilibrium between the ⁴C₁ and ¹C₄ chair conformations. subr.edu The selective ¹³C labeling in this compound allows for the precise measurement of one-bond ¹³C-¹³C coupling constants (¹JC1,C2). This parameter is highly dependent on the dihedral angle between the C1-C2 bond and adjacent substituents, making it an excellent reporter on ring conformation. researchgate.net Furthermore, two- and three-bond couplings (²J and ³J) involving the labeled carbons can provide additional stereochemical information. mdpi.com For instance, the Karplus relationship connects three-bond coupling constants to the dihedral angle of the atoms involved, which is fundamental for determining conformational preferences. pnas.orgmdpi.com
Table 1: Representative ¹³C NMR Parameters for Conformational Analysis of Labeled Pentoses This table is illustrative, based on principles from studies of ¹³C-labeled saccharides. researchgate.netacs.orgacs.org
| Parameter | Typical Value/Range | Structural Information |
|---|---|---|
| δ(¹³C-1) of α-anomer | ~95-100 ppm | Anomeric configuration |
| δ(¹³C-1) of β-anomer | ~90-95 ppm | Anomeric configuration |
| ¹JC1,H1 | α-anomer: ~170 Hz β-anomer: ~160 Hz | Anomeric configuration (most reliable indicator) acs.org |
| ¹JC1,C2 | Value is dependent on ring conformation (e.g., ⁴C₁ vs. ¹C₄) | Ring puckering and conformation researchgate.net |
| ³JH,H / ³JC,H | Dependent on dihedral angle (Karplus relationship) | Torsion angles and side-chain orientation pnas.orgmdpi.com |
Chiroptical Spectroscopy for Elucidating Stereochemical Changes of this compound and its Derivatives
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light, providing sensitive probes of molecular stereochemistry. numberanalytics.com Methods like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful tools for determining absolute configuration and monitoring conformational changes in solution. researchgate.netnsf.gov
While studies focusing specifically on this compound are not prevalent, research on D-lyxose derivatives demonstrates the utility of these methods. For example, induced circular dichroism (ICD) has been used to study the complexation of n-octyl pyranosides, including one derived from D-lyxose, with a synthetic receptor. pnas.org The appearance of a specific CD signal upon binding revealed information about the conformation of the host-guest complex and the nature of the hydrogen-bonding interactions. pnas.org
For a molecule like this compound, chiroptical methods can be applied to:
Determine Absolute Configuration: The sign and magnitude of CD bands, particularly for derivatives where a chromophore is introduced, can be used to unambiguously establish the D- or L-configuration of the sugar. cdnsciencepub.com
Analyze Conformations: The CD spectrum is exquisitely sensitive to the three-dimensional arrangement of atoms. mdpi.com Changes in the ring conformation (e.g., the ⁴C₁/¹C₄ equilibrium of the α-anomer) or the orientation of hydroxyl groups would lead to distinct changes in the CD or VCD spectrum.
Study Intermolecular Interactions: When this compound or its derivatives bind to other molecules, such as proteins or synthetic receptors, changes in their conformation can be monitored via changes in the chiroptical signature. nih.gov If the binding partner is achiral, it may acquire an induced CD signal upon binding, which reports on the chiral environment of the binding site. nih.gov The isotopic substitution in this compound is particularly relevant for VCD, where the ¹³C label shifts specific vibrational modes, allowing for site-specific conformational analysis of the C1-C2 bond region. pnas.org
Computational Chemistry Approaches for Understanding this compound Energetics and Reactivity
Computational chemistry provides essential theoretical insights that complement experimental findings, allowing for a deeper understanding of molecular structure, stability, and reactivity. mdpi.com For this compound, computational methods are invaluable for exploring its conformational landscape and rationalizing experimental data.
Quantum mechanical (QM) calculations, such as those using Density Functional Theory (DFT), can be used to determine the geometries and relative energies of different possible conformations. subr.educas.cz For instance, computations can predict the energy difference between the ⁴C₁ and ¹C₄ chair forms of α-D-lyxose, thereby predicting their equilibrium populations, which can then be compared with experimental NMR data. subr.edu The process involves finding stationary points (energy minima for stable conformers and transition states for interconversions) on the potential energy surface.
A key area where computation and experiment intersect is in the analysis of NMR parameters. DFT calculations can predict NMR chemical shifts and, importantly for labeled compounds, spin-spin coupling constants. researchgate.net By comparing the experimentally measured ¹JC1,C2 value for this compound with values calculated for different ideal conformations (e.g., perfect ⁴C₁ and ¹C₄ chairs), researchers can build a more accurate model of the molecule's average conformation in solution. researchgate.net Discrepancies between calculated and experimental values can indicate the need for improved computational models or suggest the presence of dynamic effects not captured by static calculations. researchgate.net
Computational approaches also allow for the exploration of reaction mechanisms at a level of detail that is inaccessible to experiment alone. By mapping the reaction pathway, chemists can understand the energetic barriers to conformational changes or chemical transformations, providing a predictive framework for the reactivity of this compound.
Table 2: Application of Computational Methods to this compound This table outlines common computational approaches and their applications in carbohydrate chemistry. researchgate.netsubr.edu
| Computational Method | Information Obtained | Relevance to this compound |
|---|---|---|
| Geometry Optimization (e.g., DFT) | Low-energy 3D structures (conformers) | Predicts stable chair (⁴C₁, ¹C₄) and other conformations. |
| Frequency Calculations | Vibrational frequencies, zero-point energies, thermal corrections to energy | Confirms structures are true minima; allows comparison with IR/VCD spectra. |
| NMR Parameter Calculation (e.g., GIAO, B3LYP) | Predicts chemical shifts (δ) and coupling constants (J) | Aids in spectral assignment and validates conformational models against experimental NMR data. researchgate.net |
| Potential Energy Surface (PES) Scan | Energy profile along a reaction coordinate (e.g., a dihedral angle) | Maps the energy barriers between different conformers. |
| Molecular Dynamics (MD) Simulation | Simulates molecular motion over time | Models the dynamic equilibrium of conformers in solution, including solvent effects. |
Applications of D Lyxose 1,2 13c2 in Glycoconjugate Research and Structural Biology Probes
Investigating Lyxose Incorporation into Specific Glycans or Glycoproteins
The use of isotopically labeled monosaccharides is a cornerstone of modern glycomics and glycoproteomics. nih.gov D-Lyxose-1,2-13C2 can be introduced into cellular systems or enzymatic reactions to study its incorporation into glycans and glycoproteins. This metabolic labeling approach allows for the precise tracking of the lyxose unit within complex carbohydrate structures.
One of the major challenges in studying large glycans, especially those with repeating units, is the significant overlap of signals in standard proton (¹H) NMR spectra, which complicates detailed structural analysis. biorxiv.org The introduction of a ¹³C label, as in this compound, helps to overcome this issue. The presence of the ¹³C isotope breaks the chemical shift degeneracy, allowing for the unambiguous identification of signals corresponding to the labeled monosaccharide within a larger glycan structure. nih.govresearchgate.net This enables researchers to use powerful NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Saturation Transfer Difference (STD)-HSQC experiments, to pinpoint the specific location and interactions of the lyxose-containing epitope within a protein-glycan complex. biorxiv.orgnih.gov
For instance, similar methodologies have been successfully applied to study the binding of polylactosamine chains to galectins, where selectively ¹³C-labeled monosaccharides revealed the specific binding epitopes within the repeating sugar oligomers. nih.govresearchgate.net This approach preserves the natural chemical structure of the glycan while providing a clear window into its molecular recognition properties. researchgate.net The ability to trace the metabolic fate of this compound is crucial for understanding the biosynthesis of lyxose-containing glycoconjugates and their roles in biological processes.
Use as a Labeled Precursor for Enzymatic Glycosylation Studies
Enzymatic glycosylation is a key process in the synthesis of glycoconjugates, catalyzed by a class of enzymes known as glycosyltransferases. sigmaaldrich.com These enzymes exhibit high regio- and stereospecificity, making them valuable tools for the controlled synthesis of complex oligosaccharides. sigmaaldrich.com this compound can be utilized as a labeled precursor or substrate in studies involving glycosyltransferases that recognize lyxose or its derivatives.
By employing this compound in an enzymatic reaction, researchers can monitor the progress of the glycosylation and characterize the resulting product. NMR spectroscopy is particularly well-suited for this purpose. For example, real-time NMR experiments can follow the kinetics of enzymatic reactions by observing the appearance of new signals corresponding to the product. acs.org The ¹³C label in this compound provides a distinct spectroscopic handle to track the transfer of the lyxose moiety to an acceptor molecule.
Furthermore, studies on sugar isomerases, such as D-lyxose isomerase, which catalyzes the reversible isomerization of D-lyxose to D-xylulose, can benefit from labeled substrates. nih.govnih.govfrontiersin.org Investigating the kinetic parameters and reaction mechanisms of such enzymes is fundamental to understanding carbohydrate metabolism and for their potential use in industrial biocatalysis. frontiersin.org The use of this compound allows for detailed kinetic analysis through techniques that can distinguish the substrate from the product based on their isotopic labeling patterns. nih.gov
Table 1: Research Findings on Labeled Precursors in Enzymatic Studies
| Labeled Precursor Type | Enzyme Class Studied | Key Findings | Research Focus |
| ¹³C-labeled monosaccharides | Glycosyltransferases | Enables monitoring of transglycosylation reactions and characterization of products. acs.org | Elucidating reaction kinetics and mechanisms. |
| ¹³C-labeled glucose | Hexokinase | Allowed for real-time monitoring of phosphorylation kinetics via NMR. acs.org | Understanding enzyme kinetics. |
| ¹³C-labeled N-acetylglucosamine | Glycosyltransferases | Facilitated the mapping of N-glycosites in yeast proteome. nih.gov | Glycoproteomic analysis. |
| D-Lyxose | D-Lyxose Isomerase | Characterization of enzyme specificity and kinetic parameters (Km and kcat). nih.govfrontiersin.org | Biocatalysis and metabolic pathway analysis. |
This table is generated based on analogous research and principles applicable to the use of this compound.
Development of this compound Analogs as Research Tools for Enzyme Inhibitor Design
The design of potent and specific enzyme inhibitors is a cornerstone of drug discovery and chemical biology. Transition state analogs, which are stable molecules that mimic the geometry and electrostatics of a reaction's transition state, are particularly effective inhibitors because they bind to the enzyme with very high affinity. researchgate.net
Knowledge of the enzymatic transition state, often gleaned from a combination of kinetic isotope effect studies and computational chemistry, is crucial for designing such inhibitors. researchgate.net While direct studies involving this compound for inhibitor design are not extensively documented, the principles of using isotopically labeled substrates are well-established in this field.
Analogs of D-Lyxose, incorporating the 1,2-¹³C2 label, could be synthesized to probe the active sites of lyxose-metabolizing enzymes like D-lyxose isomerase. nih.govnih.gov By modifying the D-lyxose structure while retaining the isotopic label, researchers can create molecular probes to study enzyme-inhibitor interactions using NMR. The ¹³C label would allow for the detailed characterization of the inhibitor's binding mode and the conformational changes it induces in the enzyme.
For example, this approach is analogous to the development of inhibitors for enzymes like hexokinase, where analogs of glucose (such as 2-deoxy-D-glucose) are used to inhibit glycolysis in cancer cells. researchgate.net Structural and computational studies, often aided by labeled compounds, are critical in refining these inhibitors to improve their potency and selectivity. researchgate.net Therefore, this compound and its future analogs represent valuable tools for the rational design of inhibitors targeting enzymes involved in lyxose metabolism, which could have applications in developing novel therapeutics. nih.govresearchgate.net
Emerging Methodologies and Future Research Directions with D Lyxose 1,2 13c2
Integration of D-Lyxose-1,2-13C2 Tracing with Proteomics and Transcriptomics (Multi-Omics)
The integration of stable isotope tracing with multi-omics approaches, including proteomics and transcriptomics, offers a holistic view of cellular regulation in response to metabolic changes. While transcriptomics provides a snapshot of gene expression, proteomics offers insights into the abundance and post-translational modifications of proteins, which are the functional workhorses of the cell. nih.govmdpi.com
However, the correlation between mRNA and protein levels is often low, highlighting the importance of post-transcriptional, translational, and post-translational regulation. nih.govmdpi.comfrontiersin.org By using this compound as a metabolic tracer, researchers can directly link metabolic flux with changes in the proteome and transcriptome. For instance, an increase in the flux through a specific pathway, as traced by this compound, can be correlated with the upregulation of enzymes in that pathway at both the mRNA and protein levels. mdpi.com This multi-omics approach can reveal regulatory hubs and mechanisms that would be missed by single-omic studies.
For example, a study combining quantitative proteomics and transcriptomics revealed significant changes in protein and mRNA expression in response to glucosamine (B1671600) treatment, highlighting the regulation of protein homeostasis and ER stress. nih.gov Similar integrated approaches using this compound could elucidate how cells adapt their protein and gene expression profiles to metabolize this specific carbohydrate. This can be particularly insightful in understanding disease states where metabolic pathways are altered. dntb.gov.uaresearchgate.net
Table 1: Illustrative Multi-Omics Data Integration
| Pathway | Key Enzyme (Protein) | Protein Abundance Change (Fold) | Corresponding mRNA Change (Fold) | Metabolic Flux Change (from this compound) |
| Pentose (B10789219) Phosphate (B84403) Pathway | Glucose-6-Phosphate Dehydrogenase | +1.8 | +1.5 | Increased |
| Glycolysis | Pyruvate Kinase | +1.2 | -0.5 | No significant change |
| Fatty Acid Synthesis | Fatty Acid Synthase | +2.5 | +2.1 | Increased |
This is a hypothetical data table for illustrative purposes.
Advancements in Microfluidic and Miniaturized Platforms for Labeled Metabolite Analysis
Recent advancements in microfluidic and miniaturized analytical platforms are poised to significantly enhance the analysis of labeled metabolites from this compound tracing experiments. nih.govaip.orgnih.govacs.org These technologies offer several advantages, including reduced sample and reagent consumption, higher throughput, and increased sensitivity. nih.govaip.org
Droplet microfluidics, for instance, allows for the encapsulation of single cells in picoliter-sized droplets, enabling high-throughput analysis of metabolic heterogeneity within a population. nih.gov When coupled with mass spectrometry, these platforms can provide detailed information on the isotopic labeling patterns of metabolites in individual cells fed with this compound. acs.org Furthermore, open microfluidic probes and digital microfluidics offer precise manipulation and in-situ analysis of single cells, providing real-time metabolic data. nih.gov
Miniaturized asymmetrical flow field-flow fractionation (mAF4) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is another promising technique for the analysis of metalloproteins that may be involved in carbohydrate metabolism. researchgate.net These advanced platforms will enable more precise and detailed measurements of labeled metabolites, leading to a deeper understanding of metabolic fluxes. mdpi.com
Novel Computational Algorithms for Isotopic Flux Analysis from this compound Experiments
The analysis of data from stable isotope tracing experiments relies heavily on sophisticated computational algorithms to calculate metabolic fluxes. mdpi.comnih.gov The development of new and improved algorithms is crucial for extracting meaningful information from the complex labeling patterns generated by tracers like this compound. biorxiv.orgmdpi.com
Several software packages, such as WUFlux, INCA, and 13CFLUX2, have been developed to facilitate 13C-metabolic flux analysis (13C-MFA). mdpi.comgithub.iooup.com These tools employ different algorithms and mathematical frameworks, like the elementary metabolite unit (EMU) framework, to model metabolic networks and estimate fluxes by fitting simulated labeling patterns to experimental data. nih.gov
Recent innovations include the use of machine learning and deep learning to predict metabolic fluxes directly from isotope labeling data. biorxiv.org For example, ML-Flux is a web-based tool that uses pre-trained neural networks for rapid and accurate flux quantitation. biorxiv.org Such advancements reduce the computational burden and expertise required for MFA, making it accessible to a broader range of researchers. The use of tracers like [1,2-¹³C₂]glucose has been shown to be effective in discerning pathways like the pentose phosphate pathway. biorxiv.orgmdpi.comnih.govnih.gov
Table 2: Comparison of Computational Tools for 13C-MFA
| Software | Algorithm/Framework | Key Features |
| WUFlux | MATLAB-based, fmincon solver | User-friendly, provides metabolic network templates. github.io |
| INCA | EMU framework, lsqlin solver | Can perform both steady-state and non-stationary MFA. nih.gov |
| 13CFLUX2 | C++ based, FluxML language | High-performance, supports multicore CPUs and clusters. oup.com |
| ML-Flux | Machine Learning | Web-based, rapid flux prediction. biorxiv.org |
Potential for Elucidating Novel Carbohydrate Pathways utilizing this compound
The use of specifically labeled tracers like this compound holds significant potential for the discovery and elucidation of novel carbohydrate metabolic pathways. semanticscholar.orgcore.ac.uk By tracing the fate of the 13C labels through various metabolic transformations, researchers can identify unexpected products and reaction sequences.
For example, studies using [1,2-¹³C₂]glucose have been instrumental in determining the relative fluxes through the pentose phosphate pathway and glycolysis. nih.govsemanticscholar.org The specific labeling pattern of this compound can provide unique insights into the activities of enzymes like transketolase and transaldolase, which are key to pentose metabolism. oup.comresearchgate.net
Furthermore, retrobiosynthetic NMR analysis, which involves deducing the labeling patterns of metabolic precursors from the labeling of downstream products, can be a powerful tool for pathway discovery when combined with this compound tracing. core.ac.uk This approach has been successfully used to elucidate novel biosynthetic pathways for various natural products. As analytical techniques become more sensitive, it may be possible to detect and characterize previously unknown, low-flux carbohydrate pathways that are activated under specific conditions or in particular cell types.
Q & A
Q. What are the key structural and isotopic features of D-Lyxose-1,2-¹³C₂, and how do they influence its applications in metabolic studies?
D-Lyxose-1,2-¹³C₂ is a stable isotope-labeled monosaccharide with two ¹³C atoms at the first and second carbon positions. Its molecular formula is C₅H₁₀O₅, and it is the C-2 epimer of D-xylose. The isotopic labeling enables precise tracking of carbon flux in metabolic pathways using techniques like nuclear magnetic resonance (NMR) or mass spectrometry (MS). The aldehyde group and hydroxyl configuration make it a reducing carbohydrate, suitable for studying enzyme-substrate interactions in pathways such as the pentose phosphate pathway .
Q. What methodological steps are critical for synthesizing and purifying D-Lyxose-1,2-¹³C₂?
Synthesis involves controlled reaction conditions (temperature, pH) to optimize yield and minimize by-products. For example, isotopic labeling may be introduced via precursor molecules like trichloroacetal ketone, followed by reduction reactions. Advanced chromatographic techniques (e.g., HPLC or ion-exchange chromatography) are essential for isolating the compound from reaction mixtures .
Q. How can researchers validate the purity and isotopic enrichment of D-Lyxose-1,2-¹³C₂?
Analytical methods include:
- High-resolution mass spectrometry (HR-MS) to confirm molecular weight and isotopic incorporation.
- ¹³C NMR to verify labeling positions and assess chemical purity.
- Chromatographic assays (e.g., GC-MS or LC-MS) to detect impurities and quantify isotopic enrichment (>98% recommended for metabolic flux studies) .
Advanced Research Questions
Q. How does D-Lyxose-1,2-¹³C₂ enable the study of nonoxidative pentose phosphate pathway dynamics in cancer metabolism?
By administering D-Lyxose-1,2-¹³C₂ to cell cultures or animal models, researchers can track ¹³C incorporation into nucleotides and cofactors via NMR or MS. This reveals flux through the pentose phosphate pathway, particularly in cancers with upregulated redox metabolism. Controls should include unlabeled lyxose and parallel experiments with other isotopic tracers (e.g., D-Glucose-¹³C) to distinguish pathway contributions .
Q. What experimental design considerations are critical for using D-Lyxose-1,2-¹³C₂ in enzyme mechanism studies (e.g., aldose reductase)?
- Substrate specificity assays : Compare kinetic parameters (Km, Vmax) of labeled vs. unlabeled lyxose to identify isotopic effects.
- Isotope tracing : Monitor ¹³C-labeled intermediates in enzymatic reactions via stopped-flow NMR or time-resolved MS.
- Computational modeling : Use molecular dynamics simulations to analyze how isotopic labeling affects substrate binding to aldose reductase .
Q. How can contradictory data from D-Lyxose-1,2-¹³C₂ tracer studies be resolved?
Contradictions may arise from:
- Compartmentalization : Differential labeling in cellular organelles (e.g., cytosol vs. mitochondria).
- Cross-talk between pathways : Use parallel tracers (e.g., [U-¹³C]glucose) to disentangle overlapping fluxes.
- Analytical limitations : Validate findings with orthogonal techniques (e.g., isotopomer spectral analysis combined with NMR/MS) .
Methodological and Data Analysis Focus
Q. What are best practices for integrating D-Lyxose-1,2-¹³C₂ data into metabolic network models?
- Isotopomer balancing : Use software like INCA or OpenFLUX to model carbon transitions.
- Statistical validation : Apply Monte Carlo simulations to assess confidence intervals for flux estimates.
- Benchmarking : Compare results with published datasets from similar tracers (e.g., D-Xylose-¹³C) to identify model inconsistencies .
Q. How can researchers optimize NMR parameters for detecting ¹³C-labeled lyxose derivatives in complex biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
